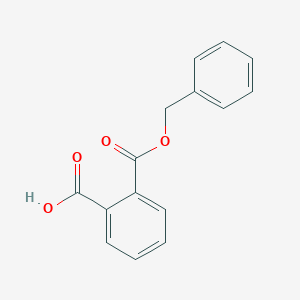
邻苯二甲酸单苄酯
描述
科学研究应用
Monobenzyl phthalate has several scientific research applications:
作用机制
Target of Action
Monobenzyl phthalate (MBzP) is a major metabolite of butyl benzyl phthalate (BBP), a common plasticizer . Like many phthalates, BBP has attracted attention as a potential endocrine disruptor . The primary targets of MBzP are the endocrine system and various neural structures involved in controlling brain functions .
Mode of Action
MBzP interacts with hormone synthesis, transport, and metabolism, affecting the hormone balance of the organism . It interferes with nuclear receptors in various neural structures, which are crucial for controlling brain functions and the onset of neurological disorders at the intracellular level .
Biochemical Pathways
MBzP can dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . This dysregulation can induce neurological disorders .
Pharmacokinetics
It is known that mbzp is a urinary metabolite of exposure to phthalates such as diethylhexyl phthalate . More research is needed to fully understand the ADME properties of MBzP and their impact on bioavailability.
Result of Action
The result of MBzP’s action can lead to neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . It is critical to increase the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health .
Action Environment
The action of MBzP can be influenced by various environmental factors. For example, the presence of other chemicals could potentially increase the incidence of neurodevelopmental disorders . .
生化分析
Cellular Effects
Monobenzyl phthalate has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Monobenzyl phthalate involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Monobenzyl phthalate can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Monobenzyl phthalate is involved in certain metabolic pathways, interacting with various enzymes or cofactors. It can also have effects on metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: Monobenzyl phthalate can be synthesized through the esterification of phthalic anhydride with benzyl alcohol. The reaction typically involves heating phthalic anhydride with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction proceeds as follows:
Phthalic anhydride+Benzyl alcohol→Monobenzyl phthalate+Water
Industrial Production Methods: In industrial settings, the production of monobenzyl phthalate often involves continuous processes where phthalic anhydride and benzyl alcohol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the product from unreacted starting materials and by-products .
化学反应分析
Types of Reactions: Monobenzyl phthalate undergoes various chemical reactions, including:
Oxidation: Monobenzyl phthalate can be oxidized to form phthalic acid.
Substitution: The benzyl group in monobenzyl phthalate can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and benzyl alcohol.
Oxidation: Phthalic acid.
Substitution: Depending on the nucleophile, various substituted phthalates.
相似化合物的比较
Monobenzyl phthalate is similar to other phthalate esters, such as:
- Monobutyl phthalate
- Monoethyl phthalate
- Monoisobutyl phthalate
Uniqueness: Monobenzyl phthalate is unique due to its specific structure, which includes a benzyl group attached to the phthalate backbone. This structure influences its chemical reactivity and biological activity, distinguishing it from other phthalate esters .
属性
IUPAC Name |
2-phenylmethoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKIUQUXDNHBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23239-68-1 (calcium salt) | |
| Record name | Mono-benzyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002528167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9043938 | |
| Record name | Monobenzyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2528-16-7 | |
| Record name | Monobenzyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2528-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mono-benzyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002528167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2528-16-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(phenylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monobenzyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOBENZYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27NM8BNV1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common sources of human exposure to monobenzyl phthalate?
A1: Humans are exposed to MBzP primarily through exposure to its parent compound, butylbenzyl phthalate (BBzP). BBzP is widely used in various products, including:
- Flexible plastics []
- Industrial solvents []
- Personal care products [, ]
- Cleaning products []
- Medications with enteric coatings []
- PVC flooring []
Q2: How is human exposure to monobenzyl phthalate typically measured?
A2: Urinary MBzP concentration is a reliable biomarker of exposure to BBzP. [, , , , , , , , , , , ] Researchers often use a single first-morning urine sample, as it has been shown to be moderately predictive of exposure over several months. []
Q3: How is butylbenzyl phthalate metabolized in the body?
A4: BBzP is rapidly metabolized in the liver, primarily by hydrolysis, to form monobutyl phthalate (MBP) and MBzP. [, ] While BBzP itself is not detected in bile, significant amounts of MBP-glucuronide, MBzP-glucuronide, and smaller quantities of free monoesters are found. [] This suggests that these metabolites undergo enterohepatic circulation, being reabsorbed from the gut and eventually excreted in urine. []
Q4: Are there species differences in the metabolism of butylbenzyl phthalate?
A5: Yes, significant differences exist in how various species metabolize BBzP. Humans and dogs predominantly form MBzP over MBP, while monkeys, rats, and mice favor MBP formation. [] This highlights the importance of carefully selecting appropriate animal models for studying BBzP toxicity.
Q5: How might monobenzyl phthalate impact human health?
A5: Research suggests that exposure to MBzP, primarily through its parent compound BBzP, might be associated with several health outcomes:
Q6: Could monobenzyl phthalate interact with melatonin receptors?
A8: In silico studies and in vitro binding assays suggest that BBzP can bind to both MT1 and MT2 melatonin receptors, potentially acting as an antagonist or inverse agonist. [] This raises the possibility of BBzP and its metabolites like MBzP interfering with melatonin signaling, which is crucial for regulating circadian rhythms and sleep-wake cycles.
Q7: Are there any known links between monobenzyl phthalate exposure and childhood behavior?
A9: Studies have reported an association between prenatal exposure to MBzP and internalizing behaviors, relationship problems, and emotional symptoms in boys at 3 years old. []
Q8: What are the limitations of the existing research on monobenzyl phthalate and health effects?
A8: It's important to note that most human studies on MBzP are cross-sectional or case-control studies, making it challenging to establish causal relationships. Further research, particularly large-scale prospective cohort studies, is needed to confirm these associations and determine if MBzP exposure directly contributes to these health outcomes.
Q9: What analytical methods are used to measure monobenzyl phthalate in urine?
A9: Various analytical techniques are employed for accurate and sensitive detection and quantification of MBzP in urine samples. Common methods include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


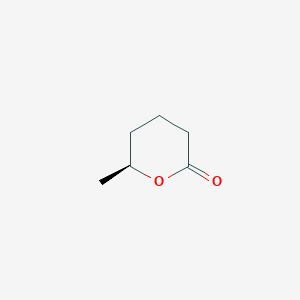

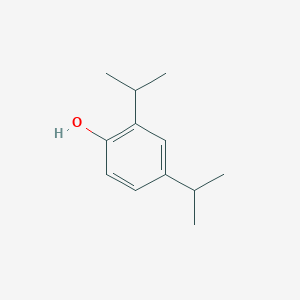

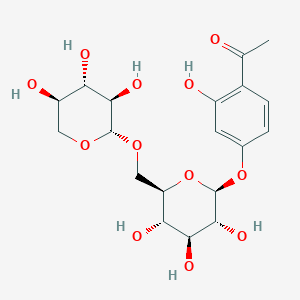
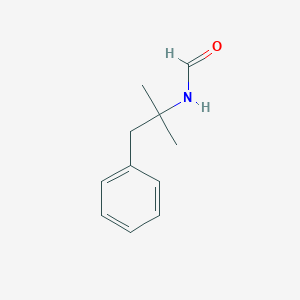
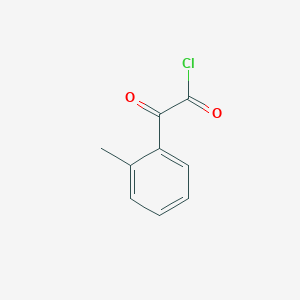

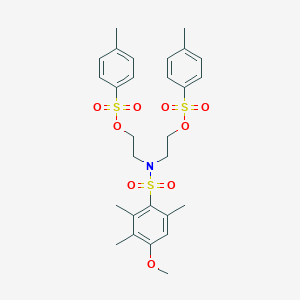

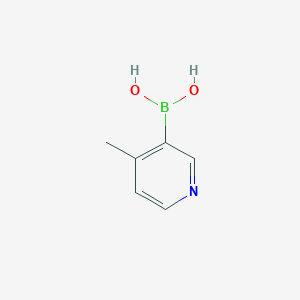


![6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B134448.png)
